molecular formula C27H17F2N3O6 B13442814 (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione

(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione

Cat. No.: B13442814
M. Wt: 517.4 g/mol
InChI Key: WVKHBHOIOXXGLG-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(11R)-14-acetyl-4,7’-difluoro-15-methyl-1’-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3’-indole]-2’,9,13-trione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:

    Formation of the spirocyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of functional groups: Fluorination, acetylation, and methylation reactions may be carried out using reagents such as fluorine gas, acetic anhydride, and methyl iodide, respectively.

    Final assembly: The final steps may involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its molecular structure and the biological targets it interacts with. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Interference with cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic molecules or compounds with similar functional groups. Examples include:

    Spiroindolines: Compounds with a spirocyclic indoline core.

    Fluorinated compounds: Compounds with fluorine atoms in their structure.

Properties

Molecular Formula

C27H17F2N3O6

Molecular Weight

517.4 g/mol

IUPAC Name

(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione

InChI

InChI=1S/C27H17F2N3O6/c1-4-10-31-21-16(6-5-7-17(21)29)27(26(31)36)19-22(15-11-14(28)8-9-18(15)37-25(19)35)38-23-20(27)24(34)32(13(3)33)12(2)30-23/h4-9,11H,1,10H2,2-3H3/t27-/m0/s1

InChI Key

WVKHBHOIOXXGLG-MHZLTWQESA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1C(=O)C)[C@]3(C4=C(C(=CC=C4)F)N(C3=O)CC=C)C5=C(O2)C6=C(C=CC(=C6)F)OC5=O

Canonical SMILES

CC1=NC2=C(C(=O)N1C(=O)C)C3(C4=C(C(=CC=C4)F)N(C3=O)CC=C)C5=C(O2)C6=C(C=CC(=C6)F)OC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.